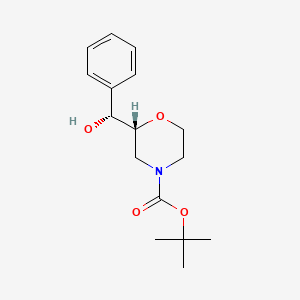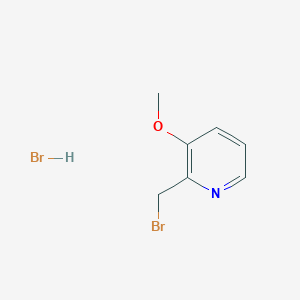
Imidazo(1,2-a)pyridine-3-propanoic acid, 6-methyl-2-(4-methylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazo(1,2-a)pyridine-3-propanoic acid, 6-methyl-2-(4-methylphenyl)- is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound features a fused bicyclic system, which imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of imidazo(1,2-a)pyridine-3-propanoic acid, 6-methyl-2-(4-methylphenyl)- typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of aryl ketones with 2-amino-N-heterocycles and dimethyl sulfoxide as a methylene donor in the presence of potassium persulfate and a catalytic amount of iodine . Another approach involves the use of copper(II) salts to facilitate the formation of the imidazo[1,2-a]pyridine core .
Industrial Production Methods
Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Imidazo(1,2-a)pyridine-3-propanoic acid, 6-methyl-2-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate, chromium trioxide, hydrogen gas, palladium catalysts, and halogenated derivatives. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Imidazo(1,2-a)pyridine-3-propanoic acid, 6-methyl-2-(4-methylphenyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activity, making it a valuable tool for studying enzyme inhibition and receptor binding.
Wirkmechanismus
The mechanism of action of imidazo(1,2-a)pyridine-3-propanoic acid, 6-methyl-2-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Imidazo[1,2-a]pyridine-3-carboxamides
- Imidazo[1,2-a]pyrimidines
- Imidazo[1,5-a]pyridines
Uniqueness
Imidazo(1,2-a)pyridine-3-propanoic acid, 6-methyl-2-(4-methylphenyl)- stands out due to its unique structural features and diverse biological activities. Compared to other similar compounds, it exhibits enhanced stability and selectivity in its interactions with molecular targets, making it a promising candidate for further research and development.
Eigenschaften
CAS-Nummer |
88965-06-4 |
|---|---|
Molekularformel |
C18H18N2O2 |
Molekulargewicht |
294.3 g/mol |
IUPAC-Name |
3-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanoic acid |
InChI |
InChI=1S/C18H18N2O2/c1-12-3-6-14(7-4-12)18-15(8-10-17(21)22)20-11-13(2)5-9-16(20)19-18/h3-7,9,11H,8,10H2,1-2H3,(H,21,22) |
InChI-Schlüssel |
UOROXKCDZAHOMH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 4-(aminomethyl)-1-thia-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B11840395.png)

![3-Methyl-n-[2-(1h-pyrazol-4-yl)-1h-indol-4-yl]butanamide](/img/structure/B11840412.png)
![1-(3-(Dimethylamino)propyl)-3-methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one](/img/structure/B11840417.png)





![Butanamide, N-[(5-butyl-1,2,3,4-tetrahydro-1-naphthalenyl)methyl]-](/img/structure/B11840475.png)
![2-(4-Chlorobenzyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B11840479.png)


